![molecular formula C14H13ClFN3O3S B4237805 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4237805.png)
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Übersicht
Beschreibung
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway.
Wirkmechanismus
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide selectively inhibits BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various immune responses. By inhibiting BTK, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide blocks the downstream signaling pathways that are responsible for the survival and proliferation of B-cell malignancies and autoimmune B-cell responses.
Biochemical and Physiological Effects:
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to induce apoptosis in B-cell malignancies and reduce disease activity in animal models of autoimmune diseases. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been shown to reduce the levels of various cytokines and chemokines that are involved in the inflammatory response. In addition, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to inhibit the activation of T-cells, which are involved in various immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, including its high selectivity and potency, which make it an ideal tool for studying the B-cell receptor signaling pathway. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has some limitations, such as its poor solubility in water, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
For 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide research include the development of more potent and selective BTK inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other targeted agents. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide also has potential applications in other diseases, such as solid tumors and viral infections, which warrant further investigation.
In conclusion, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a novel small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selective inhibition of BTK makes it an ideal tool for studying the B-cell receptor signaling pathway, and its promising preclinical results make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. 5-chloro-N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been shown to reduce disease activity in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-2-7-23(21,22)14-17-8-11(15)12(19-14)13(20)18-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFJXCPKQGKSCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.